molecular formula C15H18BrN3O3S B297644 4-(5-bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(5-bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B297644
M. Wt: 400.3 g/mol
InChI Key: AXCQNUCSELVKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

4-(5-bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor works by binding to the bromodomain of BET proteins, which prevents them from binding to acetylated histones. This, in turn, leads to the suppression of oncogene expression and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-(5-bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor has been shown to have a variety of biochemical and physiological effects. These include the downregulation of oncogene expression, the inhibition of cancer cell growth, and the induction of apoptosis, which is the process of programmed cell death. It has also been shown to have anti-inflammatory effects and to inhibit the growth of viruses.

Advantages and Limitations for Lab Experiments

One advantage of 4-(5-bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor is that it has been shown to be effective in a variety of cancer cell lines, including those that are resistant to chemotherapy. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for research on 4-(5-bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor. One area of interest is the development of more potent and selective inhibitors that can target specific BET proteins. Additionally, research is needed to determine the optimal dosing and administration of 4-(5-bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor in clinical settings. Finally, further studies are needed to determine the potential applications of 4-(5-bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor in other diseases, such as inflammatory disorders and viral infections.
Conclusion:
In conclusion, 4-(5-bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor is a promising compound with potential applications in cancer research. Its mechanism of action involves the inhibition of BET proteins, which leads to the downregulation of oncogene expression and the inhibition of cancer cell growth. While it has several advantages, including low toxicity and efficacy in resistant cancer cell lines, further research is needed to determine its efficacy in different cancer types and to develop more potent and selective inhibitors.

Synthesis Methods

The synthesis of 4-(5-bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor involves the reaction of 5-bromo-2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in the presence of triethylamine to form the final product.

Scientific Research Applications

4-(5-bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor has been shown to have potential applications in cancer research. Specifically, it has been found to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. This inhibition has been shown to lead to the downregulation of oncogenes, which are genes that promote cancer growth and progression.

properties

Product Name

4-(5-bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Molecular Formula

C15H18BrN3O3S

Molecular Weight

400.3 g/mol

IUPAC Name

4-(5-bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C15H18BrN3O3S/c1-7-12(14(20)17-2)13(19-15(23)18-7)8-5-9(16)11(22-4)6-10(8)21-3/h5-6,13H,1-4H3,(H,17,20)(H2,18,19,23)

InChI Key

AXCQNUCSELVKGL-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)Br)C(=O)NC

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)Br)C(=O)NC

Origin of Product

United States

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